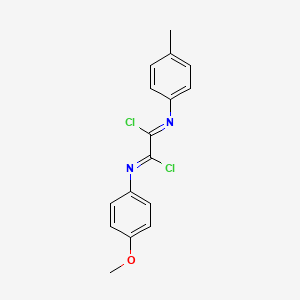
(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride is a synthetic organic compound characterized by its unique structure, which includes methoxyphenyl and methylphenyl groups attached to an ethanebis(imidoyl) backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride typically involves the reaction of 4-methoxybenzaldehyde and 4-methylbenzaldehyde with ethylenediamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted imidoyl derivatives.
Applications De Recherche Scientifique
(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins and signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl benzoate
- Vinyl benzoate
- Ethyl benzoate
Uniqueness
Compared to similar compounds, (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
653591-80-1 |
|---|---|
Formule moléculaire |
C16H14Cl2N2O |
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
N'-(4-methoxyphenyl)-N-(4-methylphenyl)ethanediimidoyl dichloride |
InChI |
InChI=1S/C16H14Cl2N2O/c1-11-3-5-12(6-4-11)19-15(17)16(18)20-13-7-9-14(21-2)10-8-13/h3-10H,1-2H3 |
Clé InChI |
DPTBVQRFPZYABE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C(C(=NC2=CC=C(C=C2)OC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine](/img/structure/B12517804.png)



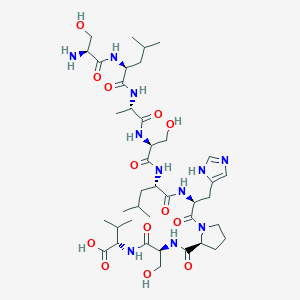
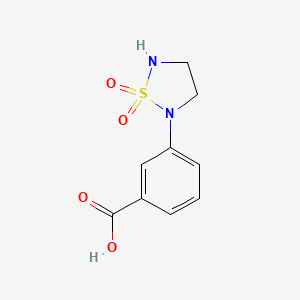
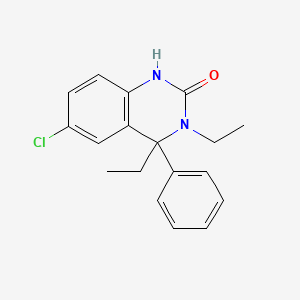
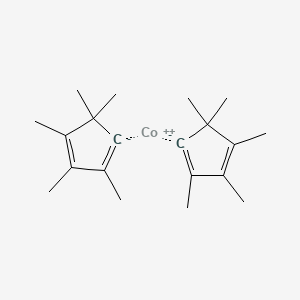
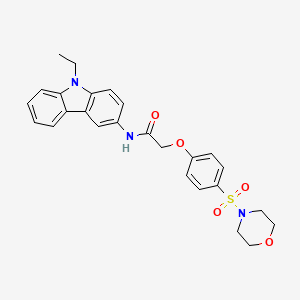
![2-Methoxy-1-oxaspiro[4.5]decan-8-ol](/img/structure/B12517863.png)

![1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide](/img/structure/B12517882.png)
methylidene}amino]benzoic acid](/img/structure/B12517883.png)

